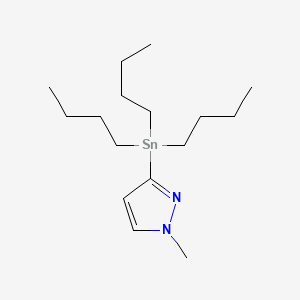

1-methyl-3-(tributylstannyl)-1H-pyrazole

Description

Significance of Pyrazole (B372694) Scaffolds in Modern Organic Synthesis

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in the realm of organic and medicinal chemistry. mdpi.commdpi.com Its derivatives are not commonly found in nature, which makes their synthetic accessibility crucial for their widespread application. researchgate.net The unique structural and electronic properties of the pyrazole moiety have led to its incorporation into a vast array of biologically active molecules.

Diverse Biological Activities:

Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, making them attractive targets for drug discovery. orientjchem.orgglobalresearchonline.netnih.gov These activities include:

Anti-inflammatory and Analgesic: Certain pyrazole-containing compounds have shown potent anti-inflammatory and pain-relieving properties. nih.govpharmaguideline.com

Antimicrobial and Antifungal: The pyrazole nucleus is a key component in various agents developed to combat bacterial and fungal infections. mdpi.comontosight.ai

Anticancer: Numerous studies have highlighted the potential of pyrazole derivatives to inhibit tumor growth and induce apoptosis in cancer cells. mdpi.comontosight.ai

Antiviral: Substituted pyrazoles have been investigated for their ability to inhibit viral replication. nih.gov

Other Therapeutic Areas: The applications of pyrazoles extend to treatments for diabetes, depression, and neurological disorders. orientjchem.orgpharmaguideline.com

The versatility of the pyrazole scaffold stems from the ability to readily functionalize its various positions, allowing for the fine-tuning of its physicochemical and biological properties. pharmaguideline.com Common synthetic routes to pyrazole derivatives include the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine (B178648) derivative. researchgate.net

Role of Organotin Reagents in Advanced Synthetic Methodologies

Organotin reagents, also known as stannanes, are organometallic compounds containing a tin-carbon bond. They have become pivotal in modern organic synthesis, primarily due to their application in palladium-catalyzed cross-coupling reactions. The most notable of these is the Stille cross-coupling reaction, which has become a powerful tool for the formation of carbon-carbon bonds. thermofisher.comwikipedia.org

Key Features and Applications of Organotin Reagents:

Stability and Functional Group Tolerance: Organostannanes are generally stable to air and moisture, and they are compatible with a wide variety of functional groups, including esters, ketones, and amines. thermofisher.comfiveable.me This tolerance allows for their use in complex multi-step syntheses without the need for extensive protecting group strategies.

Versatility in Cross-Coupling: The Stille reaction can be used to couple a wide range of organic electrophiles (such as halides and triflates) with various organostannanes (including vinyl, aryl, and alkynyl derivatives). acs.orglibretexts.org

Applications in Total Synthesis: The reliability and broad scope of the Stille coupling have made it a favored method in the total synthesis of complex natural products. thermofisher.com

Despite their synthetic utility, a significant drawback of organotin compounds is their toxicity. youtube.comorganic-chemistry.org This has led to the development of alternative cross-coupling methodologies, such as the Suzuki coupling, which utilizes less toxic organoboron reagents. organic-chemistry.org However, the unique reactivity and advantages of organotin reagents ensure their continued importance in specialized synthetic applications. fiveable.me

Overview of 1-Methyl-3-(tributylstannyl)-1H-pyrazole as a Versatile Synthetic Intermediate

This compound is a specialized organic compound that combines the key features of both a pyrazole derivative and an organotin reagent. evitachem.com This unique combination makes it a highly valuable and versatile building block in organic synthesis. The presence of the tributylstannyl group at the 3-position of the 1-methyl-1H-pyrazole core allows for its participation in cross-coupling reactions, enabling the introduction of the pyrazole moiety into more complex molecular architectures. evitachem.com

Synthetic Utility:

The primary application of this compound is as a nucleophilic partner in Stille cross-coupling reactions. This allows for the facile formation of a carbon-carbon bond at the 3-position of the pyrazole ring. For instance, it can be coupled with various aryl or heteroaryl halides to generate 3-aryl-1-methyl-1H-pyrazoles, which are common motifs in pharmacologically active compounds.

The synthesis of this compound itself can be achieved through the reaction of 1-methyl-1H-pyrazole with a strong base, such as n-butyllithium, followed by quenching with tributyltin chloride. chemicalbook.com A regioselective synthesis has also been reported starting from 5-tributylstannyl-4-fluoro-1H-pyrazole, which upon treatment with LDA and iodomethane, yields the desired N-methylated product. acs.orgnih.gov

The strategic placement of the tributylstannyl group, combined with the inherent properties of the pyrazole ring, positions this compound as a key intermediate for the construction of a diverse range of heterocyclic compounds with potential applications in medicinal chemistry and materials science. evitachem.com

Properties

IUPAC Name |

tributyl-(1-methylpyrazol-3-yl)stannane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N2.3C4H9.Sn/c1-6-4-2-3-5-6;3*1-3-4-2;/h2,4H,1H3;3*1,3-4H2,2H3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZULXRENFZHLYBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=NN(C=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32N2Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204385-09-1 | |

| Record name | 1-methyl-3-(tributylstannyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations and Reactivity Profiles of 1 Methyl 3 Tributylstannyl 1h Pyrazole

Palladium-Catalyzed Cross-Coupling Reactions

The Stille cross-coupling reaction is a cornerstone of modern synthetic chemistry, forming carbon-carbon bonds by coupling an organotin compound with an organic electrophile, catalyzed by a palladium complex. wikipedia.org The reaction is valued for the stability of organostannane reagents to air and moisture and its tolerance of a wide array of functional groups. wikipedia.orgorgsyn.org The catalytic cycle generally involves three key steps: oxidative addition of the organic electrophile to the Pd(0) catalyst, transmetalation of the organic group from tin to palladium, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. wikipedia.org

1-Methyl-3-(tributylstannyl)-1H-pyrazole serves as the nucleophilic partner in Stille couplings, transferring the 1-methyl-pyrazolyl group to the electrophile. The efficiency and success of this process depend significantly on the nature of the electrophilic coupling partner.

The palladium-catalyzed coupling of stannylpyrazoles with aryl and heteroaryl halides is a key method for the synthesis of arylpyrazoles. Research dating back to 1992 has documented the reaction of 3(5)-tributylstannylpyrazoles, the direct precursors to the title compound, with electrophiles to achieve phenylation. researchgate.net This transformation is representative of the Stille coupling, where an aryl halide is used to introduce a phenyl group onto the pyrazole (B372694) ring.

The reaction proceeds effectively with a range of aryl and heteroaryl electrophiles. The reactivity of the halide partner typically follows the order I > Br > OTf >> Cl, which is consistent with the oxidative addition step being rate-limiting in many cases. nih.gov Couplings with electron-deficient aryl chlorides have been shown to be efficient under specific conditions. nih.gov Furthermore, heteroaromatic electrophiles are generally well-tolerated, allowing for the synthesis of complex biheterocyclic systems. nih.gov

Table 1: Representative Conditions for Stille Coupling of Heteroarylstannanes with Aryl Electrophiles This table is based on data for analogous heteroarylstannane systems and serves as a model for the reactivity of this compound.

| Heteroarylstannane | Electrophile | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1-Methyl-2-(tributylstannyl)-1H-pyrrole | Biphenyl-4-yl methanesulfonate | Pd(OAc)₂ (4.0) | XPhos (8.0) | t-BuOH | 110 | Not specified | scispace.com |

| (Tributylstannyl)methanol | Bromobenzene | Pd(PPh₃)₄ (5.0) | - | 1,4-Dioxane | 80 | 57 | nih.gov |

| Various Arylstannanes | Various Aryl Halides | Pd(OAc)₂ | PCy₃ | Solvent-free | Not specified | High | researchgate.net |

While the Stille reaction is highly versatile for creating C(sp²)–C(sp²) bonds, specific documented examples of this compound coupling with vinyl or alkynyl halides are limited in the surveyed literature. However, the general principles of the Stille reaction support the feasibility of such transformations. The coupling of organostannanes with vinyl halides, particularly (E)-alk-1-enyl iodides, is a widely used and predictable method for forming substituted alkenes with retention of stereochemistry.

Similarly, alkynylstannanes are known to couple efficiently with aryl halides. By reciprocity, the coupling of an arylstannane like the title pyrazole with an alkynyl halide is mechanistically plausible, providing a route to 3-alkynyl-1-methyl-1H-pyrazoles. The success of these reactions would be contingent on optimizing conditions to favor cross-coupling over the potential side reaction of stannane (B1208499) homocoupling.

The scope of the Stille coupling for functionalizing the pyrazole core is broad but subject to certain limitations.

Electrophile Scope:

Aryl and Heteroaryl Systems: A wide variety of aryl and heteroaryl halides and pseudohalides (triflates, mesylates, tosylates) can be used. nih.govscispace.com The reaction tolerates numerous functional groups, including ethers, esters, and amides. nih.gov

Steric Hindrance: The reaction's efficiency can be diminished by significant steric hindrance. For instance, the presence of ortho-substituents on aryl sulfonate electrophiles has been shown to greatly reduce the proficiency of the coupling. scispace.com

Alkenyl and Alkynyl Systems: As discussed, vinyl and alkynyl halides are viable coupling partners, typically with retention of the alkene geometry.

Limitations: A significant limitation is the general inability to use alkyl electrophiles that possess β-hydrogens. The intermediate alkylpalladium(II) complex is prone to rapid β-hydride elimination, which outcompetes the desired reductive elimination, preventing the formation of the coupled product.

Nucleophile Scope (Stannane):

The this compound reagent is relatively stable and can be handled under normal laboratory conditions. wikipedia.org The presence of two nitrogen atoms in the pyrazole ring does not typically poison the palladium catalyst, as evidenced by successful couplings of many nitrogen-containing heterocycles. scispace.com

Optimizing the catalytic system is crucial for achieving high yields and minimizing side reactions in the Stille coupling of this compound. Key parameters include the palladium source, ligands, and additives. numberanalytics.com

Palladium Source: Common precatalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, or a combination of a Pd(0) or Pd(II) source like Pd(OAc)₂ or Pd₂(dba)₃ with a supporting ligand. nih.govnumberanalytics.com

Ligands: The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. While traditional phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) are effective, the development of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs) has significantly expanded the scope of the Stille reaction to include less reactive electrophiles like aryl chlorides. orgsyn.orgscispace.com

Additives: The reaction rate can often be enhanced by additives. Copper(I) salts (e.g., CuI) are frequently used as co-catalysts, believed to facilitate the transmetalation step. nih.gov Fluoride (B91410) sources, such as cesium fluoride (CsF), can also be employed to activate the organostannane toward transmetalation. orgsyn.org

Solvent and Temperature: The choice of solvent (e.g., DMF, 1,4-dioxane, toluene) and reaction temperature must be optimized for specific substrate combinations to ensure catalyst stability and efficient reaction kinetics. nih.govnumberanalytics.com

Table 2: Common Parameters for Optimization of Stille Coupling Reactions

| Parameter | Examples | Function/Effect | Reference |

|---|---|---|---|

| Palladium Precatalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. | orgsyn.orgnumberanalytics.com |

| Ligand | PPh₃, P(o-Tol)₃, XPhos | Stabilizes catalyst, promotes oxidative addition and reductive elimination. | scispace.comnumberanalytics.com |

| Additive | CuI, CsF | Accelerates transmetalation step. | orgsyn.orgnih.gov |

| Solvent | DMF, 1,4-Dioxane, Toluene, t-BuOH | Solubilizes reactants and influences reaction rate and catalyst stability. | scispace.comnih.govnumberanalytics.com |

Stille Coupling with Varied Electrophiles

Transmetalation Reactions Beyond Palladium Catalysis

Beyond its role in palladium-catalyzed reactions, the tributylstannyl group on the pyrazole ring can undergo transmetalation with other metals, most notably lithium. This process provides an alternative pathway for pyrazole functionalization.

Treatment of a stannylpyrazole with an organolithium reagent, such as n-butyllithium (n-BuLi), results in a tin-lithium exchange, generating a highly nucleophilic lithiated pyrazole species. researchgate.netnih.gov This reaction is demonstrated in studies on the closely related compound, N-methyl-5-tributylstannyl-4-fluoro-1H-pyrazole. Upon treatment with LDA (lithium diisopropylamide), a 5-lithiated intermediate is formed, which readily reacts with a wide range of electrophiles. nih.gov

This two-step sequence—transmetalation followed by electrophilic quench—allows for the introduction of various substituents onto the pyrazole ring that may not be accessible through Stille coupling. For example, the resulting (1-methyl-1H-pyrazol-3-yl)lithium can react with:

Aldehydes and ketones to form secondary and tertiary alcohols.

Alkyl halides to form alkyl-substituted pyrazoles.

Carbon dioxide to yield a carboxylic acid after workup.

This method effectively transforms the relatively unreactive C–Sn bond into a highly reactive C–Li bond, expanding the synthetic utility of this compound beyond the confines of palladium catalysis.

Electrophilic Substitution Reactions on Tributylstannylpyrazoles

Electrophilic substitution reactions are a cornerstone of aromatic chemistry, and for organostannane derivatives like this compound, these reactions proceed via an ipso-substitution mechanism. In this process, the incoming electrophile directly replaces the tributylstannyl moiety. The carbon-tin (C-Sn) bond is polarized and relatively weak, making it susceptible to cleavage by a wide range of electrophiles. This reactivity provides a reliable method for creating new carbon-halogen, carbon-carbon, or carbon-acyl bonds at a specific position on the pyrazole ring.

The reaction of tributylstannylpyrazoles with halogens is a highly efficient method for producing halogenated pyrazoles with precise regiocontrol. The iodination of this compound serves as a classic example of this transformation. Treatment of the stannane with an iodine source, such as elemental iodine (I₂), results in the clean replacement of the -SnBu₃ group with an iodine atom.

This ipso-iodination is typically rapid and proceeds in high yield, demonstrating the synthetic utility of the stannylated precursor. The reaction is believed to follow an SE2 (substitution, electrophilic, bimolecular) mechanism, common for electrophilic substitutions on organotin compounds. google.com The high regioselectivity is ensured because the electrophilic attack occurs exclusively at the carbon atom bearing the stannyl (B1234572) group. Research on related pyrazole systems has demonstrated that iodination can be achieved under mild conditions, for instance, using iodine in the presence of an oxidant like ceric ammonium (B1175870) nitrate (B79036) (CAN) for C-H iodination, though direct ipso-substitution of stannanes is often more direct. nih.gov

Table 1: Regioselective Iodination of this compound

| Reactant | Reagent | Product | Yield |

| This compound | Iodine (I₂) | 1-methyl-3-iodo-1H-pyrazole | High (Typical) |

The tributylstannyl group is exceptionally well-suited for palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. wikipedia.orgorganic-chemistry.org This methodology allows for the direct formation of C-C bonds by coupling the organostannane with organic halides or pseudohalides, providing powerful pathways for arylation and acylation.

Direct Arylation: In a typical Stille arylation, this compound is reacted with an aryl halide (e.g., aryl iodide or bromide) in the presence of a palladium(0) catalyst, such as Pd(PPh₃)₄. The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) center, followed by transmetalation with the stannylpyrazole and subsequent reductive elimination to yield the 3-aryl-1-methyl-1H-pyrazole product. wikipedia.orglibretexts.org

Direct Acylation: Similarly, direct acylation can be achieved by using an acyl chloride as the coupling partner. The mechanism is analogous to arylation, resulting in the formation of a 3-acyl-1-methyl-1H-pyrazole. A variation known as Stille-carbonylative cross-coupling allows for the synthesis of ketones by incorporating carbon monoxide into the reaction mixture. wikipedia.org

These coupling reactions are valued for their tolerance of a wide range of functional groups on both coupling partners and their generally mild reaction conditions.

Table 2: Representative Stille Cross-Coupling Reactions

| Coupling Partner | Catalyst | Product Type |

| Aryl Halide (Ar-X) | Pd(PPh₃)₄ | 3-Aryl-1-methyl-1H-pyrazole |

| Acyl Chloride (RCOCl) | Pd(PPh₃)₄ | 3-Acyl-1-methyl-1H-pyrazole |

Regioselectivity and Stereochemical Control in Chemical Transformations

The paramount advantage of using this compound in synthesis is the exceptional regiochemical control it offers. The substitution reactions, whether electrophilic halogenation or palladium-catalyzed cross-coupling, occur exclusively at the C-3 position where the tin moiety is located. evitachem.com This high degree of regioselectivity stems from the inherent nature of the C-Sn bond as the reactive site. Unlike electrophilic aromatic substitution on an unsubstituted pyrazole, where mixtures of isomers can form depending on the directing effects of the ring nitrogens and other substituents, the stannane provides a predefined and activated location for functionalization.

For instance, while the N-methylation of a pyrazole precursor can lead to different regioisomers, subsequent functionalization of the purified stannylated isomer ensures that the new group is introduced only at C-3. acs.orgnih.gov Stereochemical control is not typically a factor in these reactions, as the pyrazole ring is planar and aromatic. However, if chiral substituents are introduced via the coupling reaction, their stereochemistry is generally retained throughout the process.

Kinetic and Thermodynamic Analyses of Reactivity Pathways

Detailed kinetic and thermodynamic studies specifically on this compound are not extensively documented in the literature. However, the reactivity pathways can be understood from general principles established for organostannanes and Stille cross-coupling reactions.

Kinetics: The rate-determining step in Stille couplings is often the transmetalation step, where the organic group is transferred from tin to the palladium center. wikipedia.orguwindsor.ca The rate of this step is influenced by several factors, including the nature of the ligands on the palladium catalyst, the polarity of the solvent, and the organic groups involved. For electrophilic substitutions like halogenation, the reaction is typically fast. The mechanism is often SE2, where the rate is dependent on the concentration of both the organostannane and the electrophile.

Applications of 1 Methyl 3 Tributylstannyl 1h Pyrazole in Advanced Organic Synthesis

Construction of Complex Polysubstituted Pyrazole (B372694) Architectures

The synthesis of polysubstituted pyrazoles is of great interest due to their prevalence in biologically active compounds. nih.govnih.gov 1-Methyl-3-(tributylstannyl)-1H-pyrazole is an exemplary precursor for creating such complex architectures, primarily through palladium-catalyzed Stille cross-coupling reactions. scispace.com This reaction allows for the coupling of the stannane (B1208499) with a variety of organic electrophiles, such as aryl, heteroaryl, and vinyl halides or triflates.

The tributylstannyl group at the C-3 position of the pyrazole ring is selectively transferred to the palladium catalyst, which then couples with the organic electrophile to form a new C-C bond at that position. This methodology provides a modular and highly efficient route to 3-substituted and 3,4,5-trisubstituted pyrazoles, which can be challenging to access through traditional condensation methods. researchgate.netresearchgate.net For instance, coupling the stannane with a substituted aryl iodide introduces a specific aryl group at the C-3 position. Subsequent functionalization at other positions of the pyrazole ring, if desired, can lead to a library of complex derivatives. nih.gov

Table 1: Examples of Stille Coupling Reactions for Polysubstituted Pyrazole Synthesis

| This compound | Coupling Partner (R-X) | Catalyst | Resulting Structure |

| 4-Iodoanisole | Pd(PPh₃)₄ | 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazole | |

| 2-Bromopyridine | Pd(PPh₃)₄ | 1-Methyl-3-(pyridin-2-yl)-1H-pyrazole | |

| Vinyl bromide | Pd(PPh₃)₄ | 1-Methyl-3-vinyl-1H-pyrazole |

Access to Fluorinated Pyrazole Derivatives via Stannyl (B1234572) Precursors

The incorporation of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability and binding affinity. acs.orgresearchgate.net Stannyl pyrazoles like this compound serve as key intermediates for the synthesis of fluorinated pyrazole derivatives. acs.org While direct fluorination of pyrazoles can be challenging, the use of stannane precursors provides a strategic alternative.

One primary method involves the Stille coupling of this compound with fluorine-containing aryl or heteroaryl halides. This approach allows for the regioselective introduction of a fluorinated moiety at the C-3 position of the pyrazole ring. Research on related compounds, such as 5-tributylstannyl-4-fluoro-1H-pyrazole, has demonstrated the utility of stannanes in building complex fluorinated structures, underscoring the potential of these precursors in synthesizing valuable compounds for medicinal and agrochemical research. acs.orgnih.govresearchgate.net The synthesis of trifluoromethylated pyrazoles, which are important pharmacophores, can also be facilitated using strategies derived from stannylated intermediates. nih.govenamine.net

Synthetic Routes to Annulated Pyrazole Systems

Annulated, or fused, pyrazole systems are heterocyclic structures where the pyrazole ring is fused to another ring system. These compounds are of significant interest in medicinal chemistry and materials science. This compound and its isomers have proven to be valuable starting materials for the construction of these complex scaffolds.

A notable example is the synthesis of N-methyl-chromeno[2,3-d]pyrazol-9-one. acs.orgnih.gov In this multi-step synthesis, a related precursor, N-methyl-5-tributylstannyl-4-fluoro-1H-pyrazole, undergoes transmetallation with butyllithium (B86547) to generate a highly reactive 5-lithiated pyrazole intermediate. This intermediate can then react with an appropriate electrophile, such as a protected salicylaldehyde (B1680747) derivative. Through a series of subsequent reactions including oxidation and intramolecular cyclization, the chromenone ring is constructed onto the pyrazole core, yielding the final annulated product. acs.org This synthetic strategy highlights how the tributylstannyl group, via a lithiated intermediate, enables the ring-building process required for annulated systems. acs.orgevitachem.com

Development of Novel Building Blocks for Functional Materials

The unique electronic and coordination properties of the pyrazole ring make it an attractive component for functional materials, including fluorescent sensors, organic electronics, and novel ligands for catalysis. mdpi.commdpi.comnih.gov this compound is an excellent starting point for creating building blocks for these materials.

The Stille coupling reaction enables the covalent linking of the 1-methylpyrazole (B151067) unit to other functional organic molecules. For example, coupling the stannane with arylboronates or other organometallic species can produce conjugated systems with interesting photophysical properties. rsc.org Pyrazole-based ligands are widely used in coordination chemistry, and this stannane provides a straightforward method to synthesize complex ligands by attaching the pyrazole to various coordinating arms. mdpi.com This synthetic flexibility is crucial for tuning the electronic properties and spatial arrangement of the final material, making this compound a key component in the toolbox of materials chemists. evitachem.com

Precursors for Agrochemical Intermediate Synthesis

The pyrazole scaffold is a cornerstone in the modern agrochemical industry, forming the core of numerous highly effective fungicides and herbicides. nih.govmdpi.com Many commercial agrochemicals, such as the succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides (e.g., Bixafen, Fluxapyroxad), feature a complex, polysubstituted pyrazole carboxamide structure. researchgate.netnih.gov

The synthesis of these intricate molecules requires precise and efficient methods for constructing the pyrazole core with the correct substitution pattern. This compound is an ideal precursor for this purpose. It allows for the introduction of a specific aryl or heteroaryl group at the C-3 position via Stille coupling, a key step in the assembly of the final active ingredient. This modular approach, where complex fragments are coupled together late in the synthesis, is highly valued in industrial process chemistry for its efficiency and flexibility. The ability to readily synthesize diverse pyrazole intermediates using this stannane facilitates the discovery and development of new agrochemicals with improved efficacy and selectivity. nih.gov

Table 2: Prominent Agrochemicals Featuring a Substituted Pyrazole Core

| Agrochemical | Type | Core Structure Moiety | Relevance of Stannane Precursor |

| Bixafen | Fungicide (SDHI) | N-(3',4'-dichloro-5-fluorobiphenyl-2-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Facilitates coupling of the pyrazole core to aryl partners. |

| Fluxapyroxad | Fungicide (SDHI) | 3-(difluoromethyl)-1-methyl-N-(3',4',5'-trifluorobiphenyl-2-yl)-1H-pyrazole-4-carboxamide | Enables efficient synthesis of the substituted pyrazole building block. |

| Pyrasulfotole | Herbicide (HPPD Inhibitor) | (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]methanone | Stille coupling can be used to construct the pyrazole-aryl ketone linkage. |

Utility in Drug Discovery and Medicinal Chemistry Building Block Creation

In medicinal chemistry, the pyrazole nucleus is considered a "privileged scaffold" because of its presence in a multitude of approved drugs and biologically active compounds that target a wide range of diseases. nih.govmdpi.comglobalresearchonline.net Pyrazole-containing drugs are used as anti-inflammatory agents (e.g., Celecoxib), kinase inhibitors for cancer therapy, and agents targeting the central nervous system. nih.govmdpi.com

The utility of this compound in this field is immense. Drug discovery often involves the synthesis of large libraries of related compounds to explore structure-activity relationships (SAR). The Stille reaction is perfectly suited for this task, allowing medicinal chemists to rapidly and reliably couple the 1-methylpyrazole core with hundreds of different building blocks. evitachem.com This parallel synthesis approach accelerates the discovery of lead compounds. For example, in the development of kinase inhibitors, specific aryl and heteroaryl groups are required to fit into the ATP-binding pocket of the target enzyme. rsc.orgresearchgate.netresearchgate.net The stannane allows for the systematic variation of the substituent at the C-3 position, enabling the fine-tuning of inhibitory activity and selectivity. nih.govmdpi.com

Advanced Characterization and Computational Studies of 1 Methyl 3 Tributylstannyl 1h Pyrazole Systems

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and predicting the reactivity of heterocyclic compounds, including pyrazole (B372694) derivatives. researchgate.netresearchgate.net Theoretical studies on pyrazoles often utilize DFT calculations to understand tautomeric stability, the influence of substituents, and sites of electrophilic or nucleophilic attack. mdpi.com For 1-methyl-3-(tributylstannyl)-1H-pyrazole, DFT calculations can elucidate the distribution of electron density within the molecule, which is crucial for predicting its chemical behavior.

The pyrazole ring is an aromatic system, and its electronic properties are influenced by the nitrogen atoms and the substituents. mdpi.com DFT studies, often at levels of theory like B3LYP/6-31G*, can determine local reactivity descriptors such as Fukui functions and molecular electrostatic potentials (MEPs). researchgate.net These calculations help identify which atoms are more susceptible to attack. In pyrazole systems, the nitrogen atoms are generally the most electron-rich centers, influencing the regioselectivity of reactions like N-alkylation. researchgate.net The MEP map visually represents the electrostatic potential on the electron density surface, with red-orange regions indicating negative potential (nucleophilic sites) and blue regions indicating positive potential (electrophilic sites). nih.gov For this compound, the N2 nitrogen atom is expected to be a primary site for electrophilic attack, a common feature in N-substituted pyrazoles. researchgate.net

The tributylstannyl group at the C3 position significantly influences the electronic structure. The tin atom is more electropositive than carbon, leading to a polarized C-Sn bond. This polarization makes the C3 carbon atom a potential site for electrophilic substitution, where the tributylstannyl group acts as a leaving group. DFT calculations can quantify the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key indicators of reactivity. nih.govresearchgate.net A small HOMO-LUMO energy gap generally suggests higher reactivity. nih.gov

| Computational Method | Basis Set | Calculated Properties | Predicted Reactivity Insights |

|---|---|---|---|

| DFT (B3LYP) | 6-31G** | Molecular Electrostatic Potential (MEP) | Identification of nucleophilic (N2) and electrophilic centers. |

| DFT (B3LYP) | 6-311++G(d,p) | Fukui Functions | Quantification of local reactivity at each atomic site. mdpi.com |

| DFT | Various | HOMO-LUMO Energies | Assessment of overall molecular stability and reactivity. nih.gov |

Computational Modeling for Mechanistic Elucidation of Reactions

Computational modeling, particularly using DFT, is instrumental in elucidating the mechanisms of reactions involving organostannane compounds like this compound. A primary application is in understanding the intricacies of palladium-catalyzed cross-coupling reactions, such as the Stille coupling. nih.gov These reactions are fundamental for forming new carbon-carbon bonds, where the tributylstannyl group is substituted by an organic moiety.

Mechanistic studies often involve calculating the energies of reactants, transition states, and products for each elementary step of the catalytic cycle, which typically includes oxidative addition, transmetalation, and reductive elimination. nih.gov By mapping the potential energy surface, the most favorable reaction pathway can be determined. For instance, in a Stille coupling involving this compound and an aryl halide, computational modeling can predict the structure and energy of the key transition state in the transmetalation step. This step involves the transfer of the pyrazole group from the tin atom to the palladium catalyst.

These computational models can also account for the effects of solvents and ligands on the reaction mechanism and energetics. researchgate.net For example, calculations can show how different phosphine (B1218219) ligands on the palladium catalyst affect the activation energy of the oxidative addition or reductive elimination steps. Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a calculated transition state correctly connects the reactant and product states, thereby validating the proposed mechanism. researchgate.net Such detailed mechanistic insights are crucial for optimizing reaction conditions to improve yields and selectivity.

Spectroscopic and Crystallographic Approaches for Structural Confirmation of Derived Compounds

X-ray crystallography provides unambiguous proof of the molecular structure of crystalline compounds in the solid state. nih.gov For derivatives synthesized from this compound, single-crystal X-ray diffraction is the definitive method for confirming their constitution, configuration, and conformation. nih.govnih.gov This technique is particularly vital for establishing the regiochemistry of substitution on the pyrazole ring, which can be ambiguous based on spectroscopic data alone. acs.org

The process involves growing a single crystal of the reaction product, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density, from which the positions of all atoms can be determined. mdpi.com This analysis yields precise information on bond lengths, bond angles, and torsion angles. nih.gov For example, if this compound undergoes a Stille coupling with an acyl chloride, X-ray crystallography of the resulting ketone product would confirm that the new substituent is located at the C3 position of the pyrazole ring.

The crystal structure also reveals intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the packing of molecules in the crystal lattice. nih.gov This information can be valuable for understanding the physical properties of the material.

| Crystal System | Space Group | Unit Cell Parameters (Å, °) | Significance |

|---|---|---|---|

| Triclinic | P-1 | a, b, c, α, β, γ | Provides fundamental symmetry and dimensional data of the crystal. mdpi.com |

| Monoclinic | P21/c | a, b, c, β | Common crystal system for organic molecules, revealing packing details. mdpi.com |

| Tetragonal | I41/a | a, c | Indicates higher symmetry in the crystal packing. nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For derivatives of this compound, ¹H, ¹³C, and sometimes ¹⁵N NMR are used to confirm the successful transformation and to assign the regiochemistry of the newly introduced substituents. mdpi.com

The chemical shifts (δ) in ¹H and ¹³C NMR spectra provide information about the electronic environment of each nucleus. nih.gov For instance, following a substitution reaction at the C3 position, significant changes in the chemical shifts of the remaining pyrazole ring protons (H4 and H5) and carbons would be observed. The coupling constants (J) between adjacent protons can help to confirm their relative positions.

Two-dimensional (2D) NMR techniques are particularly powerful for unambiguous structural assignment. nih.gov For example, a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can establish spatial proximity between protons. In a product derived from this compound, a NOESY correlation between the N-methyl protons and the H5 proton of the pyrazole ring can help to confirm the regiochemical outcome of a reaction. nih.gov Similarly, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are used to correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. These correlations provide a complete and unambiguous map of the carbon skeleton and the placement of substituents. mdpi.com

| NMR Experiment | Information Obtained | Application to Pyrazole Derivatives |

|---|---|---|

| ¹H NMR | Proton environment, coupling | Confirming presence of ring and substituent protons. nih.gov |

| ¹³C NMR | Carbon skeleton | Identifying pyrazole ring carbons and substituent carbons. mdpi.com |

| NOESY | Spatial proximity of nuclei | Confirming regiochemistry by observing through-space interactions (e.g., N-CH₃ to H5). nih.gov |

| HMBC | Long-range (2-3 bond) H-C correlations | Unambiguously assigning quaternary carbons and confirming substituent positions. mdpi.com |

Future Perspectives and Emerging Directions in 1 Methyl 3 Tributylstannyl 1h Pyrazole Research

Development of Greener and More Sustainable Synthetic Protocols

The synthesis of organotin compounds, including 1-methyl-3-(tributylstannyl)-1H-pyrazole, traditionally relies on methods that can generate significant waste and utilize hazardous reagents. The future of its synthesis is geared towards the adoption of green chemistry principles to mitigate environmental impact.

Recent advancements in the synthesis of pyrazole (B372694) derivatives have highlighted the potential for more sustainable approaches. For instance, the use of iron-based catalysts in multicomponent reactions to assemble the pyrazole core from simple alcohols represents a significant step forward. rsc.orgresearchgate.netrsc.org These methods often utilize biomass-derived feedstocks, eliminate the need for pre-functionalized starting materials, and avoid the use of noble metal catalysts and harsh oxidants. rsc.orgresearchgate.netrsc.org While not yet applied directly to the synthesis of stannylated pyrazoles, these protocols offer a clear roadmap for future development.

Furthermore, the broader field of nanomaterial synthesis is increasingly embracing green methodologies, utilizing plant extracts, microbes, and enzymes to mediate chemical transformations. nih.govnih.gov Such bio-inspired catalytic systems could potentially be adapted for the synthesis of organostannanes, reducing reliance on traditional, more hazardous synthetic routes. The use of microwave irradiation and nano-catalysts in solvent-free or aqueous media for the synthesis of pyrazoles also presents a promising avenue for greener production of this compound. tandfonline.compharmacognosyjournal.net

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Pyrazoles

| Feature | Traditional Synthesis | Greener Synthetic Protocols |

| Catalyst | Often relies on precious metals (e.g., Palladium) | Iron-based catalysts, nano-catalysts, biocatalysts rsc.orgresearchgate.netrsc.orgpharmacognosyjournal.net |

| Starting Materials | Pre-functionalized, petroleum-derived | Simple alcohols, biomass-derived feedstocks rsc.orgresearchgate.netrsc.org |

| Solvents | Often uses volatile organic solvents | Water, solvent-free conditions, green solvents tandfonline.compharmacognosyjournal.net |

| Energy Input | Conventional heating | Microwave irradiation tandfonline.compharmacognosyjournal.net |

| Byproducts | Can generate significant toxic waste | Aims for higher atom economy and less hazardous waste tandfonline.com |

Exploration of Alternative Catalytic Systems and Metal-Free Transformations

The Stille cross-coupling reaction, a cornerstone of the application of this compound, traditionally employs palladium catalysts. While highly effective, the cost and potential toxicity of palladium have spurred research into alternative catalytic systems.

Copper-catalyzed Stille coupling has emerged as a viable alternative. nih.gov Studies have shown that copper(I) salts can effectively mediate the cross-coupling of organostannanes with various electrophiles, sometimes even in the absence of a phosphine (B1218219) ligand. nih.govnsf.gov Nickel catalysis is another promising avenue. Nickel-catalyzed Stille couplings, including those involving C-N bond cleavage, have been developed, offering a more cost-effective alternative to palladium. nih.gov The exploration of these alternative transition metal catalysts for reactions involving this compound could lead to more economical and sustainable synthetic routes.

Beyond transition metals, the development of metal-free cross-coupling reactions represents a significant paradigm shift. For instance, LiCl-promoted, transition-metal-free cross-coupling of arylstannanes with aryl halides has been reported, providing good to high yields of biaryls. fiu.eduacs.org These reactions are thought to proceed through different mechanisms, such as homolytic aromatic substitution or single electron transfer processes. fiu.edu Applying these metal-free conditions to this compound could circumvent the need for any metal catalyst, further enhancing the green credentials of its application.

Expansion of Applications in Diversity-Oriented Synthesis and Library Generation

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening and drug discovery. nih.govcam.ac.uk this compound is an ideal building block for DOS due to the versatility of the Stille coupling reaction, which allows for the introduction of a wide range of substituents onto the pyrazole core.

The synthesis of pyrazole libraries is an active area of research, with methods being developed for both solid-phase and liquid-phase parallel synthesis. nih.govarkat-usa.org By incorporating this compound into these workflows, chemists can rapidly generate large numbers of diverse pyrazole derivatives. This approach allows for the systematic exploration of the chemical space around the pyrazole scaffold, which is a privileged structure in medicinal chemistry, appearing in numerous anti-inflammatory, analgesic, and antimicrobial compounds. nih.govnih.gov

The ability to introduce various functional groups at the 3-position of the 1-methyl-1H-pyrazole ring via Stille coupling with this compound facilitates the creation of libraries with diverse appendages and functionalities. This, in turn, can accelerate the discovery of new bioactive compounds. nih.gov

Table 2: Key Strategies in Diversity-Oriented Synthesis of Pyrazole Libraries

| Strategy | Description | Relevance of this compound |

| Appendage Diversity | Variation of R-groups around a central scaffold. cam.ac.uk | The tributylstannyl group can be replaced with a vast array of organic moieties via Stille coupling, allowing for extensive appendage diversification. |

| Scaffold Diversity | Creation of different core structures from a common intermediate. | The pyrazole core can be further elaborated post-coupling to generate more complex, fused heterocyclic systems. |

| Stereochemical Diversity | Introduction of chiral centers to explore three-dimensional chemical space. | Chiral coupling partners can be used in Stille reactions to introduce stereochemical diversity. |

Predictive Reactivity Studies through Advanced Computational Simulations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. researchgate.netdntb.gov.uavideleaf.com In the context of this compound, computational studies can provide deep insights into the mechanisms of its reactions and help in the rational design of new synthetic protocols.

DFT calculations have been successfully employed to elucidate the mechanism of the Stille cross-coupling reaction, including the intricate details of the transmetalation step. morressier.comacs.orgacs.org These studies can help in understanding the factors that govern the reaction's efficiency and selectivity, such as the nature of the ligands, the solvent, and the electronic properties of the coupling partners. acs.org By applying these computational methods to reactions involving this compound, it is possible to predict its reactivity with different electrophiles and under various catalytic conditions.

Furthermore, DFT-based reactivity descriptors can be used to quantify the electrophilic and nucleophilic character of different sites within the molecule, offering a predictive framework for its reactivity in various transformations. videleaf.commdpi.com Such in-silico studies can guide experimental work, saving time and resources by identifying the most promising reaction conditions and substrates. As computational power continues to increase, the role of predictive modeling in the exploration of the chemistry of this compound is expected to grow significantly.

Q & A

Q. How can the synthesis of 1-methyl-3-(tributylstannyl)-1H-pyrazole be optimized for improved yield and purity?

Methodological Answer: The synthesis typically involves Stille coupling or direct metallation of pyrazole precursors. Key parameters include:

- Reaction Solvent: Use anhydrous THF or toluene to minimize side reactions with moisture .

- Temperature Control: Maintain 50–60°C for 16–24 hours to ensure complete stannylation .

- Catalyst System: Employ copper(I) iodide or palladium catalysts (e.g., Pd(PPh₃)₄) to enhance reaction efficiency .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity (>97%) .

Q. Table 1: Representative Reaction Conditions

| Parameter | Optimal Range | Reference |

|---|---|---|

| Solvent | THF or Toluene | |

| Temperature | 50–60°C | |

| Catalyst | CuI or Pd(PPh₃)₄ | |

| Reaction Time | 16–24 hours | |

| Yield | 61–85% |

Q. What purification strategies are effective for isolating this compound?

Methodological Answer: Post-synthesis purification requires:

- Chromatography: Use silica gel columns with non-polar solvents (hexane/ethyl acetate, 9:1) to separate tributyltin byproducts .

- Recrystallization: Ethanol or methanol at low temperatures (0–4°C) enhances crystalline purity .

- Spectroscopic Validation: Confirm purity via ¹H NMR (absence of peaks at δ 0.8–1.5 ppm for free tributyltin) and LC-MS (MW 439.15) .

Advanced Research Questions

Q. How can regioselectivity challenges in Stille coupling reactions involving this compound be addressed?

Methodological Answer: Regioselectivity issues arise from competing coupling sites on the pyrazole ring. Mitigation strategies include:

- Directing Groups: Introduce electron-withdrawing groups (e.g., trifluoromethyl at position 3) to stabilize the reactive site .

- Steric Control: Bulkier ligands (e.g., P(o-tol)₃) on palladium catalysts favor coupling at the less hindered position .

- Computational Modeling: DFT calculations predict transition-state energies to identify favorable coupling pathways .

Q. Table 2: Regioselectivity Modulation

| Strategy | Effect on Selectivity | Reference |

|---|---|---|

| Trifluoromethyl group | Stabilizes position 3 | |

| Pd/P(o-tol)₃ catalyst | Reduces steric hindrance | |

| Solvent Polarity | Polar solvents favor C-5 |

Q. How should contradictions in ¹¹⁹Sn NMR spectra of tributylstannyl-pyrazole derivatives be resolved?

Methodological Answer: ¹¹⁹Sn NMR signals are sensitive to coordination environments. Common contradictions and solutions:

- Isotopic Splitting: Tin’s natural isotope distribution (¹¹⁶Sn, ¹¹⁸Sn, ¹²⁰Sn) causes splitting. Use high-field instruments (≥400 MHz) to resolve peaks .

- Coordination Shifts: Adventitious ligands (e.g., Cl⁻) alter chemical shifts. Ensure rigorous drying (molecular sieves) and inert atmospheres .

- Reference Standards: Compare with authentic samples (e.g., δ −10 to +50 ppm for R₃Sn-X) .

Q. What strategies enhance the stability of this compound in biological assays?

Methodological Answer: Tributyltin compounds are prone to hydrolysis and oxidation. Stabilization methods include:

- Storage Conditions: −20°C in amber vials under argon to prevent photodegradation and moisture ingress .

- Formulation: Prepare stock solutions in DMSO (10 mM) with 1% BHT (butylated hydroxytoluene) to inhibit radical degradation .

- In Situ Derivatization: Convert to air-stable Pd complexes prior to biological testing .

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT Calculations: Model the HOMO/LUMO energies of the pyrazole ring and coupling partners (e.g., aryl halides) to assess orbital compatibility .

- Molecular Dynamics (MD): Simulate steric interactions between tributylstannyl groups and catalyst ligands .

- Software Tools: Gaussian 16 or ORCA for energy minimization; VMD for visualizing transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

(Note: Image is a general representation and not of a specific reaction)

(Note: Image is a general representation and not of a specific reaction)